3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O6 and its molecular weight is 292.247. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Studies
Research on related chemical structures has explored their synthesis and potential applications. For instance, Zinchenko et al. (2009) studied the acid cyclization of amino-substituted heterocycles, resulting in the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, highlighting the compound's role in the development of heterocyclic chemistry (Zinchenko et al., 2009). Similarly, the work by Liu et al. (2004) on 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives showed fungicidal and insecticidal activities at specific concentrations, suggesting the potential for agricultural applications (Liu et al., 2004).
Mechanism of Action
Target of Action
Related compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been found to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase, it may influence the metabolic pathways of aromatic amino acids .
Pharmacokinetics
Related compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid are known to be orally active This suggests that the compound may have good bioavailability when administered orally
Result of Action
Related compounds have been found to stimulate γ globin gene expression and erythropoiesis in vivo , suggesting potential therapeutic applications in conditions such as β hemoglobinopathies and other anemias.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in animal models have not been studied. Therefore, information about any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-20-9-4-3-7(5-10(9)21-2)15-11(16)8(12(17)18)6-14-13(15)19/h3-6H,1-2H3,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRYRIOCEPPABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.